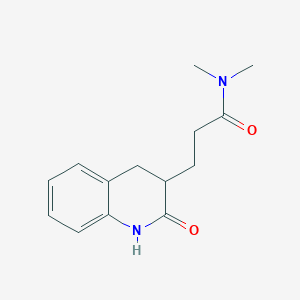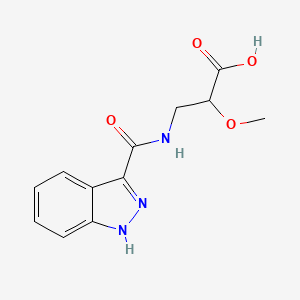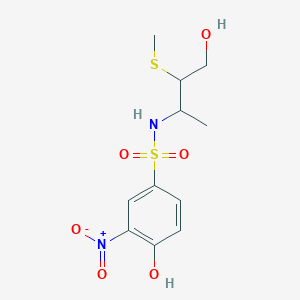![molecular formula C10H17N3OS B6633389 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and is widely used in scientific research to understand its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is not fully understood. However, it is believed to work by binding to specific sites on enzymes and proteins, altering their activity and function. This compound has been shown to be a potent inhibitor of several enzymes and proteins, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol are diverse and depend on the specific enzyme or protein it is targeting. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol in lab experiments are its high potency and specificity. This compound has been shown to be a potent and specific inhibitor of several enzymes and proteins, making it an excellent tool for studying their function and activity. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Future Directions
The future directions for research on 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol are diverse and include the development of new synthetic methods to produce the compound more efficiently, the identification of new enzymes and proteins that can be targeted by this compound, and the development of new applications for this compound in various fields, including medicine and agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Synthesis Methods
The synthesis of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,3-propanediol with thionyl chloride to form 2-methylsulfanylpropan-1-ol. The second step involves the reaction of 2-methylsulfanylpropan-1-ol with 2,6-dimethylpyridine-3,5-diamine to form 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol has several scientific research applications, including its use as a biochemical probe to study the mechanism of action of various enzymes and proteins. This compound has been used to study the mechanism of action of several enzymes, including kinases, phosphatases, and proteases. Additionally, it has been used to study the structure and function of various proteins, including receptors and ion channels.
properties
IUPAC Name |
3-[(6-methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-4-5-10(13-12-7)11-8(2)9(6-14)15-3/h4-5,8-9,14H,6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKQGLUVQKTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC(C)C(CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)

![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)